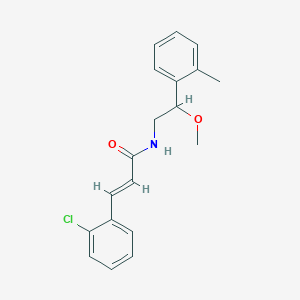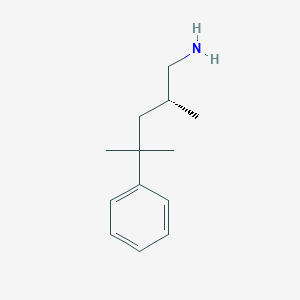![molecular formula C24H25N5O3S B2800419 2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1219424-96-0](/img/no-structure.png)
2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C24H25N5O3S and its molecular weight is 463.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Activity : This compound has been studied for its pharmacological properties, particularly as an α1-adrenoceptor antagonist. Research conducted by Yen et al. (1996) demonstrated its effectiveness in rat isolated thoracic aorta and in reducing blood pressure in spontaneously hypertensive rats (Yen et al., 1996).
Synthesis of Related Compounds : Ivachtchenko et al. (2002) explored the synthesis of new benzimidazo[1,2-c]quinazoline-6(5H)-thiones, noting the biological activity of related quinazolinethione derivatives, including 2-benzylthio-3-[2-[4-(2-methoxyphenyl)piperazino]ethyl]-4(3H)-quinazolinone, which is an effective alpha 1-adrenoceptor antagonist and shows antihypertensive effects (Ivachtchenko et al., 2002).
Antihypertensive Action : A study by Tsai et al. (2001) indicated that a similar quinazoline derivative exhibits α1-adrenoceptor antagonistic and antiarrhythmic effects, demonstrating dose-dependent reductions in heart rate and blood pressure in hypertensive rats (Tsai et al., 2001).
Electromechanical Effects : Research by Yang et al. (1997) focused on the electrical and mechanical effects of a similar compound in guinea-pig ventricular muscles, highlighting its potential in treating hypertension (Yang et al., 1997).
Analgesic Activity : Osarodion (2023) synthesized compounds related to 4(3H)-quinazolinone rings, including 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one, demonstrating significant analgesic activity (Osarodion, 2023).
Corrosion Inhibition in Steel : Chen et al. (2021) investigated the use of piperazine-substituted quinazolin-4(3H)-one derivatives as corrosion inhibitors for mild steel, showing their effectiveness in HCl solutions (Chen et al., 2021).
Antimicrobial Activity : Patel et al. (2012) synthesized a series of thiazolidinone derivatives, including compounds linked with 1-pyridin-2-yl-piperazine, and evaluated their antimicrobial activity against various bacteria and fungi (Patel et al., 2012).
Mécanisme D'action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been associated with numerous neurodegenerative and psychiatric conditions . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound interacts with its target, the alpha1-adrenergic receptors, by acting as a ligand . The binding affinity of the compound to these receptors is in the range from 22 nM to 250 nM . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The primary function of alpha1-adrenergic receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the interaction of the compound with these receptors can affect these biochemical pathways and their downstream effects.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies identified promising lead compounds and highlighted six compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with the alpha1-adrenergic receptors. This interaction can lead to changes in the contraction of smooth muscles in various parts of the body, potentially affecting conditions such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-(2-methoxyphenyl)piperazine followed by cyclization with isatoic anhydride and thionation with Lawesson's reagent.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "2-(2-methoxyphenyl)piperazine", "isatoic anhydride", "Lawesson's reagent" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-(2-methoxyphenyl)piperazine in the presence of a coupling agent such as EDCI or DCC to form the intermediate 2-(2-methoxyphenyl)piperazin-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid.", "Step 2: Cyclization of the intermediate with isatoic anhydride in the presence of a base such as triethylamine to form the intermediate 2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one.", "Step 3: Thionation of the intermediate with Lawesson's reagent in the presence of a base such as triethylamine to form the final product 2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one." ] } | |
| 1219424-96-0 | |
Formule moléculaire |
C24H25N5O3S |
Poids moléculaire |
463.56 |
Nom IUPAC |
2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
InChI |
InChI=1S/C24H25N5O3S/c1-32-20-9-5-4-8-19(20)27-12-14-28(15-13-27)21(30)11-10-18-23(31)29-22(25-18)16-6-2-3-7-17(16)26-24(29)33/h2-9,18,25H,10-15H2,1H3 |
Clé InChI |
XUPJSPHMDSEBEJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4,5-triethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2800338.png)

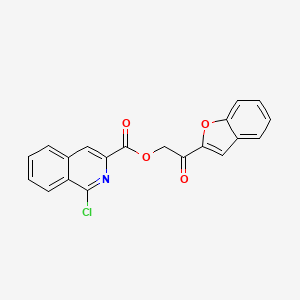
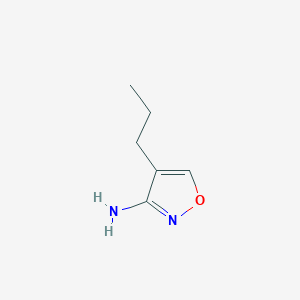
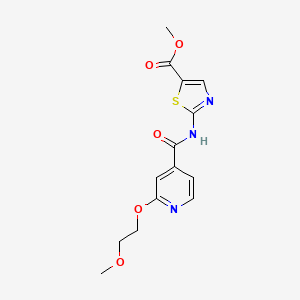
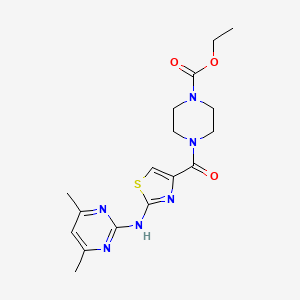
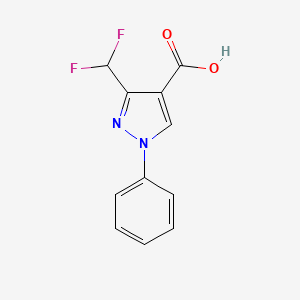
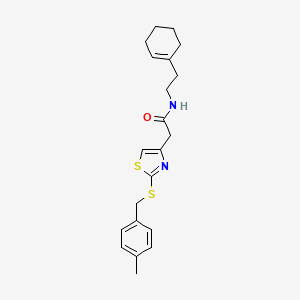
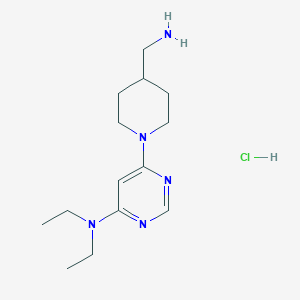
![2-(2-Methylphenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2800353.png)
